Introduction: A Predictive Analysis of a Novel Phenylacetic Acid Derivative
Introduction: A Predictive Analysis of a Novel Phenylacetic Acid Derivative
An In-depth Technical Guide to the Core Chemical Properties of 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid
In the landscape of modern drug discovery and materials science, phenylacetic acid derivatives serve as indispensable structural motifs. The strategic incorporation of substituents such as methoxy and trifluoromethyl groups can profoundly modulate a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and target-binding interactions.[1][2] This guide focuses on the specific, yet sparsely documented compound, 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid .
Molecular Structure and Predicted Physicochemical Properties
The unique arrangement of the methoxy, trifluoromethyl, and carboxylic acid functionalities on the phenylacetic acid scaffold dictates its anticipated chemical behavior. The electron-donating methoxy group at the ortho-position and the potent electron-withdrawing trifluoromethyl group at the para-position create a distinct electronic environment on the phenyl ring. The trifluoromethyl group is known to significantly increase lipophilicity, a key factor in bioavailability for pharmaceutical applications.[1][3]
Table 1: Predicted Physicochemical Data
| Property | Predicted Value / Description | Rationale / Analog Source |
| CAS Number | Not Assigned | This specific isomer is not widely cataloged. |
| Molecular Formula | C₁₀H₉F₃O₃ | Calculated from structure. |
| Molecular Weight | 234.17 g/mol | Calculated from formula.[4][5] |
| Appearance | White to off-white crystalline solid | Based on similar phenylacetic acids. |
| Melting Point | 90-110 °C (Estimate) | Interpolated from analogs like 2-(trifluoromethyl)phenylacetic acid (100-104 °C) and 4-(trifluoromethyl)phenylacetic acid (82-85 °C). |
| Boiling Point | >260 °C (Estimate) | High due to carboxylic acid hydrogen bonding and molecular weight.[6] |
| Solubility | Soluble in methanol, ethanol, DMSO, ethyl acetate; sparingly soluble in water. | Typical for functionalized carboxylic acids. |
| pKa | 3.5 - 4.5 (Estimate) | The electron-withdrawing CF₃ group will increase acidity compared to a non-substituted phenylacetic acid. |
| Calculated LogP | ~2.5 | Based on analogs like 2-methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid (LogP 2.4775).[4] |
Proposed Synthetic Pathway and Experimental Protocol
While no specific synthesis for 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid is published, a plausible and efficient route can be designed based on well-established organic transformations. A common strategy for synthesizing phenylacetic acids involves the conversion of a corresponding benzyl halide or alcohol. The proposed workflow begins with the commercially available 1-methoxy-3-(trifluoromethyl)benzene.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis from a commercially available starting material.
Detailed Hypothetical Protocol
This protocol is a predictive methodology designed to serve as a starting point for experimental validation.
Step 1: Chloromethylation of 1-Methoxy-3-(trifluoromethyl)benzene
-
Rationale: To introduce a reactive chloromethyl handle onto the aromatic ring. The methoxy group is an ortho-, para-director. Due to steric hindrance from the methoxy group, chloromethylation is expected to occur primarily at the position ortho to the methoxy group and meta to the trifluoromethyl group.
-
Procedure:
-
To a stirred solution of 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) and paraformaldehyde (1.2 eq) in glacial acetic acid, slowly bubble hydrogen chloride gas at room temperature for 1 hour.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield crude 1-(chloromethyl)-2-methoxy-4-(trifluoromethyl)benzene, which can be used directly in the next step or purified by column chromatography.
-
Step 2: Cyanation to form 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetonitrile
-
Rationale: The cyano group is an excellent precursor to a carboxylic acid. This nucleophilic substitution of the benzyl chloride with sodium cyanide is a standard and high-yielding transformation.
-
Procedure:
-
Dissolve the crude benzyl chloride from Step 1 in dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.5 eq) portion-wise, ensuring the temperature does not exceed 40°C.
-
Stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo to obtain the crude nitrile intermediate.
-
Step 3: Hydrolysis to 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid
-
Rationale: Acid-catalyzed hydrolysis of the nitrile affords the desired carboxylic acid. This is a robust and complete conversion.
-
Procedure:
-
Add the crude nitrile from Step 2 to a mixture of concentrated sulfuric acid and water (1:1 v/v).
-
Heat the mixture to reflux (approx. 100-110°C) and maintain for 8-12 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
The solid carboxylic acid product should precipitate. Collect the solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes or ethanol/water) to yield the purified 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid.
-
Anticipated Spectroscopic Data
The structural features of the target molecule will give rise to a unique spectroscopic fingerprint. The following data are predicted based on the analysis of similar compounds.[7][8][9]
Table 2: Predicted Spectroscopic Characterization Data
| Technique | Predicted Observations |
| ¹H NMR (500 MHz, CDCl₃) | δ 10-12 ppm (s, 1H, -COOH); δ 7.4-7.6 ppm (m, 2H, Ar-H); δ 7.0-7.2 ppm (m, 1H, Ar-H); δ 3.9 ppm (s, 3H, -OCH₃); δ 3.7 ppm (s, 2H, -CH₂-). The aromatic region will show complex splitting due to the substitution pattern. The proton ortho to the CF₃ group will be the most downfield. |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~175 ppm (-COOH); δ ~155 ppm (Ar-C-OCH₃); δ ~130 ppm (q, Ar-C-CF₃); δ ~125 ppm (q, -CF₃); δ 110-130 ppm (Ar-C); δ ~56 ppm (-OCH₃); δ ~40 ppm (-CH₂-). The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets due to C-F coupling. |
| FT-IR (KBr Pellet, cm⁻¹) | ~3000 cm⁻¹ (broad, O-H stretch of carboxylic acid); ~1700 cm⁻¹ (strong, C=O stretch of carboxylic acid); ~1250 cm⁻¹ (strong, C-O-C stretch of aryl ether); ~1100-1300 cm⁻¹ (multiple strong bands, C-F stretches of CF₃ group).[10] |
| Mass Spec. (EI) | m/z 234 (M⁺, Molecular Ion); m/z 189 ([M-COOH]⁺); m/z 175 ([M-CH₂COOH]⁺). The fragmentation pattern will be characteristic of the loss of the carboxylic acid and acetic acid moieties.[7] |
Reactivity and Potential Applications
The combination of functional groups suggests this molecule is a versatile building block for further chemical synthesis.
-
Reactivity: The carboxylic acid is the primary site of reactivity, readily undergoing esterification, amidation, or reduction to the corresponding alcohol. The aromatic ring, being heavily substituted and influenced by both electron-donating and -withdrawing groups, would be less prone to further electrophilic aromatic substitution.
-
Potential Applications in Medicinal Chemistry: Many trifluoromethyl- and methoxy-substituted phenylacetic acids are key intermediates in the synthesis of pharmaceuticals.[11]
-
Anti-inflammatory Agents: The phenylacetic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs). This molecule could serve as a starting point for novel cyclooxygenase (COX) inhibitors, similar in concept to the synthesis of Celecoxib, which involves a trifluoromethyl-substituted aryl moiety.[12][13]
-
Metabolic Disease Therapeutics: Fluorinated phenylacetic acids are precursors for drugs like Sitagliptin, used to treat type-2 diabetes.[11][14] The unique substitution pattern of the target molecule could be explored to develop new analogs in this class.
-
CNS Agents: The high lipophilicity imparted by the CF₃ group can facilitate blood-brain barrier penetration, making this scaffold attractive for developing novel central nervous system agents.
-
-
Applications in Materials Science: Fluorinated organic molecules are often used in the development of advanced polymers and liquid crystals due to their unique electronic properties and thermal stability.[6]
Conclusion
While direct experimental data for 2-(2-Methoxy-4-(trifluoromethyl)phenyl)acetic acid remains to be published, this in-depth analysis provides a strong, predictive foundation for its core chemical properties. Based on the behavior of analogous structures, this molecule is anticipated to be a stable, crystalline solid with predictable spectroscopic characteristics. The proposed synthetic route offers a clear and viable pathway for its preparation. Its structural features—a reactive carboxylic acid handle, a lipophilic trifluoromethyl group, and a modulating methoxy group—make it a highly attractive and versatile building block for future research in drug discovery and materials science. This guide is intended to catalyze such exploration by providing the necessary theoretical groundwork for its synthesis and characterization.
References
- Google Patents. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
-
ACS Publications. Methoxy-.alpha.-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. [Link]
-
ResearchGate. 2-Methoxy-2-phenylacetic acid. [Link]
-
MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]
- Google Patents.
-
PubMed Central. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
-
HMDB. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]
-
PubChem. 2-Methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid. [Link]
-
Lookchem. Cas 20445-31-2,(R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid. [Link]
- Google Patents.
-
Autech. Exploring 4-(Trifluoromethoxy)phenylacetic Acid: Properties and Applications. [Link]
-
MDPI. Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. [Link]
-
ACS Publications. Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 20445-31-2: (R)-α-Methoxy-α-(trifluoromethyl)phenylace… [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. 2-Methoxy-2-(2-(trifluoromethyl)phenyl)acetic acid | C10H9F3O3 | CID 18175718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. 2-(Trifluoromethyl)phenylacetic acid(3038-48-0) 1H NMR spectrum [chemicalbook.com]
- 8. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum [chemicalbook.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072) [hmdb.ca]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. ossila.com [ossila.com]
- 12. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 13. arborpharmchem.com [arborpharmchem.com]
- 14. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
|